1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride
Description
1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride is a piperazine-derived compound characterized by a methoxy-substituted phenyl ring at the 2-position and a methyl group on the piperazin-2-one ring. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy group and enhanced stability from the methyl substitution. The hydrochloride salt form improves solubility, a critical factor for bioavailability in drug development .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-12(15)14(8-7-13-9)10-5-3-4-6-11(10)16-2;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGIOFXJOXJFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C2=CC=CC=C2OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643998 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate reagents under controlled conditions. One common method involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further processed to obtain the final product.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to ensure high yield and purity. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, is purified by recrystallization from optimized solvents, which is beneficial for large-scale production . The overall yield of this route is approximately 45%.
Chemical Reactions Analysis
Piperazine Ring Functionalization
The piperazine nitrogen undergoes alkylation/acylation with electrophilic agents:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Chloroacetyl chloride | N-Chloroacetyl derivative | THF, 50°C, 6 hrs | 72% | |
| Benzyl bromide | N-Benzyl derivative | K₂CO₃, DMF, 60°C, 8 hrs | 65% |
Methoxy Group Replacement
The methoxy substituent undergoes demethylation or displacement under harsh conditions:
-
Demethylation : HBr (48%) at 120°C for 4 hrs yields 1-(2-hydroxyphenyl) analog.
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position (relative to methoxy).
Coupling Reactions
The aromatic ring participates in Suzuki-Miyaura and Ullmann couplings:
Stability and Degradation
The compound exhibits pH-dependent stability:
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Acidic conditions (pH < 3) : Rapid hydrolysis of the piperazinone ring, forming 2-methoxyphenylurea derivatives.
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Basic conditions (pH > 10) : Degradation via N-demethylation (t₁/₂ = 2 hrs at 25°C).
Thermal stability analysis (TGA/DSC):
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Decomposition onset : 210°C (anhydrous form).
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Melting point : 185–187°C (with decomposition).
Spectroscopic Characterization
Critical data for reaction monitoring:
Scientific Research Applications
1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at certain receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following table summarizes key structural analogs and their differences:
*Calculated based on molecular formulas.
Pharmacological and Physicochemical Differences
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxy group in the target compound (electron-donating) may enhance binding to serotonin or dopamine receptors compared to the 3-chloro analog (electron-withdrawing), which could favor antagonistic activity .
- Salt Forms : Hydrochloride salts (target compound and ) improve aqueous solubility versus free bases, critical for oral bioavailability .
Biological Activity
1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C_{12}H_{16}ClN_{3}O
- Molecular Weight: 245.73 g/mol
This piperazine derivative features a methoxy group on the phenyl ring, which is crucial for its biological activity.
This compound exhibits its biological effects primarily through interactions with various receptors. Notably, it has been studied for its role as an agonist and antagonist at dopamine receptors, particularly the D3 subtype. Its mechanism involves:
- Receptor Binding: The compound shows selective binding affinity to D3 dopamine receptors, with an EC50 value of 710 nM, indicating its potential as a therapeutic agent in neurological disorders .
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, impacting bacterial growth through receptor-mediated pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Antimicrobial Properties
A study assessed the antimicrobial efficacy of various piperazine derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Cytotoxic Effects on Cancer Cells
In vitro studies have shown that this compound selectively reduces viability in cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer), while sparing normal cells (MRC-5). The results indicate a promising therapeutic window for cancer treatment .
Dopamine Receptor Interaction
Research highlighted the compound's selective agonistic activity at the D3 receptor, with no significant interaction at the D2 receptor even at high concentrations. This selectivity could lead to fewer side effects in treatments targeting dopamine-related disorders .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride, and how can reaction conditions be optimized for purity?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-methoxyphenyl groups with piperazine derivatives, followed by methylation and hydrochloride salt formation .
- Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency. Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water mixtures) improves purity (>95%) .
- Critical Parameters : Control temperature (70–90°C) and pH (6–7) to minimize byproducts like unreacted piperazine intermediates .
Q. How should researchers characterize this compound’s structural integrity and purity?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy group at C2-phenyl) and piperazine ring conformation via H and C NMR .
- HPLC-MS : Quantify purity (>97%) using C18 columns with acetonitrile/water mobile phases (retention time: ~8.2 min) .
- Melting Point Analysis : Compare observed mp (187–190°C) to literature values to detect impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
- Case Study : Discrepancies in H NMR peaks may arise from tautomerism in the piperazin-2-one ring. Use variable-temperature NMR to identify dynamic equilibria or crystallize the compound for X-ray diffraction to confirm spatial arrangements .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 1-(3-methoxyphenyl)piperazine hydrochloride) to isolate artifact signals .
Q. How does the hydrochloride salt form influence stability under varying pH conditions?
Methodological Answer:
- Stability Studies :
- pH-Dependent Degradation : Conduct accelerated stability tests (40°C/75% RH) in buffers (pH 1–9). Hydrolysis of the methoxy group is observed at pH >8, requiring neutral storage conditions .
- Salt Dissociation : Use ion chromatography to monitor chloride ion release, which correlates with decomposition rates .
Q. What pharmacological mechanisms are hypothesized for piperazine derivatives of this compound?
Methodological Answer:
- Target Profiling : Molecular docking studies suggest affinity for serotonin (5-HT) and dopamine (D) receptors due to the methoxyphenyl group’s electron-donating effects .
- In Vitro Validation : Test binding affinity via radioligand assays (e.g., H-spiperone for D receptors) using HEK-293 cells expressing recombinant targets .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity between similar piperazine derivatives?
Methodological Answer:
- Meta-Analysis : Compare datasets for analogs (e.g., 1-(4-methylphenyl)piperazine) to identify structural determinants (e.g., methoxy vs. methyl groups).
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate substituent-specific effects. Contradictions often arise from variations in assay sensitivity or solvent systems .
Handling and Safety
Q. What are critical safety protocols for handling this compound in aqueous solutions?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves and safety goggles due to skin/eye irritation risks. Use fume hoods to avoid inhaling hydrochloride aerosols .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
